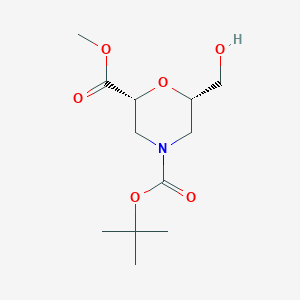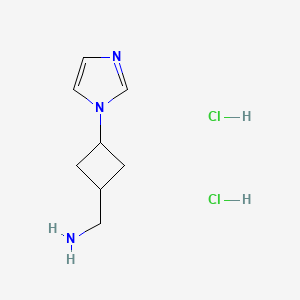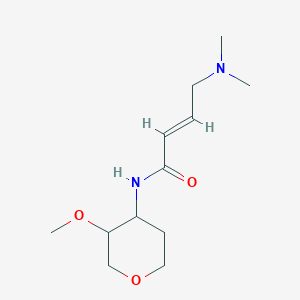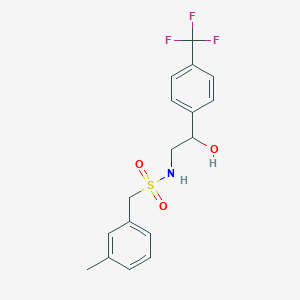
(Z)-2-((4-chlorophenyl)sulfonyl)-3-((3,5-dimethoxyphenyl)amino)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-((4-chlorophenyl)sulfonyl)-3-((3,5-dimethoxyphenyl)amino)acrylonitrile is an organic compound characterized by its unique structural features, including a chlorophenyl sulfonyl group and a dimethoxyphenyl amino group attached to an acrylonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((4-chlorophenyl)sulfonyl)-3-((3,5-dimethoxyphenyl)amino)acrylonitrile typically involves a multi-step process. One common route includes the following steps:
Formation of the Sulfonyl Chloride Intermediate: The starting material, 4-chlorobenzenesulfonyl chloride, is prepared by reacting 4-chlorobenzenesulfonic acid with thionyl chloride.
Coupling Reaction: The sulfonyl chloride intermediate is then reacted with 3,5-dimethoxyaniline in the presence of a base such as triethylamine to form the sulfonamide.
Acrylonitrile Addition: The final step involves the addition of acrylonitrile to the sulfonamide under basic conditions, typically using sodium hydride or potassium tert-butoxide as the base, to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2-((4-chlorophenyl)sulfonyl)-3-((3,5-dimethoxyphenyl)amino)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted sulfonyl derivatives.
Aplicaciones Científicas De Investigación
(Z)-2-((4-chlorophenyl)sulfonyl)-3-((3,5-dimethoxyphenyl)amino)acrylonitrile has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies investigating enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Mecanismo De Acción
The mechanism of action of (Z)-2-((4-chlorophenyl)sulfonyl)-3-((3,5-dimethoxyphenyl)amino)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-2-((4-bromophenyl)sulfonyl)-3-((3,5-dimethoxyphenyl)amino)acrylonitrile
- (Z)-2-((4-methylphenyl)sulfonyl)-3-((3,5-dimethoxyphenyl)amino)acrylonitrile
- (Z)-2-((4-fluorophenyl)sulfonyl)-3-((3,5-dimethoxyphenyl)amino)acrylonitrile
Uniqueness
(Z)-2-((4-chlorophenyl)sulfonyl)-3-((3,5-dimethoxyphenyl)amino)acrylonitrile is unique due to the presence of the chlorophenyl sulfonyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents on the phenyl ring.
Propiedades
IUPAC Name |
(Z)-2-(4-chlorophenyl)sulfonyl-3-(3,5-dimethoxyanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c1-23-14-7-13(8-15(9-14)24-2)20-11-17(10-19)25(21,22)16-5-3-12(18)4-6-16/h3-9,11,20H,1-2H3/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJUNFUUAPDMMF-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)N/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Fluorophenyl)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2823108.png)


![N-(Cyanomethyl)-1-(furan-2-ylmethyl)-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2823113.png)

![(2E)-2-[(3-chloro-4-fluorophenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide](/img/structure/B2823115.png)






